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papaya ringspot virus coat protein - 147037-47-6

papaya ringspot virus coat protein

Catalog Number: EVT-1521126
CAS Number: 147037-47-6
Molecular Formula: C6H8N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Papaya ringspot virus coat protein is a critical component of the Papaya ringspot virus, which belongs to the genus Potyvirus within the family Potyviridae. This virus is a significant agricultural pathogen, particularly affecting papaya crops worldwide, leading to severe economic losses. The coat protein plays a vital role in the virus's structure and function, influencing its ability to infect host plants and evade their immune responses.

Source

The Papaya ringspot virus was first identified in Hawaii in 1949, where it was associated with distinctive symptoms such as concentric rings on fruit and streaks on petioles and young trunks. The virus is transmitted non-persistently by various aphid species, which are commonly found in association with papaya orchards. The genetic diversity of the virus has been studied extensively, revealing multiple isolates with varying pathogenicity and resistance profiles across different geographical regions .

Classification

Papaya ringspot virus is classified into two main pathotypes: pathotype P, which specifically infects papaya (Carica papaya), and pathotype W, which can infect cucurbitaceous plants. The virus's genome consists of approximately 10,320 nucleotides, encoding a polyprotein that is processed into several functional proteins, including the coat protein .

Synthesis Analysis

Methods

The coat protein of Papaya ringspot virus is synthesized through the expression of its corresponding gene located within the viral genome. The coding region for the coat protein typically ranges from 846 to 852 nucleotides, resulting in a protein of approximately 282 to 284 amino acids .

Technical Details

To analyze the coat protein's synthesis, reverse transcription polymerase chain reaction (RT-PCR) techniques are employed. This involves synthesizing complementary DNA from viral RNA using specific primers designed for the coat protein region. Following this, standard PCR methods amplify the desired gene segment for further analysis .

Molecular Structure Analysis

Structure

The coat protein of Papaya ringspot virus exhibits a typical potyvirus structure characterized by a conserved core that includes several motifs essential for its function. Notably, conserved amino acid sequences such as DAG and WCIEN are present, which are critical for viral assembly and stability .

Data

Structural studies have shown that the coat protein forms a protective shell around the viral RNA, facilitating its transmission and infection process. The presence of variable regions within the coat protein contributes to the genetic diversity observed among different isolates of the virus .

Chemical Reactions Analysis

Reactions

The coat protein participates in several biochemical reactions essential for viral replication and pathogenesis. It interacts with host plant proteins and cellular machinery during infection, aiding in viral entry and systemic movement within the plant .

Technical Details

The interactions between the coat protein and host factors can be studied using techniques such as co-immunoprecipitation and yeast two-hybrid assays. These methods help elucidate the molecular mechanisms underlying viral pathogenesis and host specificity .

Mechanism of Action

Process

The mechanism by which the coat protein facilitates infection involves several steps:

  1. Attachment: The coat protein binds to receptors on the surface of host cells.
  2. Endocytosis: Following attachment, the virus is internalized into plant cells.
  3. Uncoating: The viral RNA is released into the cytoplasm where it can be translated into proteins.
  4. Replication: The viral RNA serves as a template for replication and synthesis of new viral particles.

Data

Studies have identified specific amino acid residues within the coat protein that are crucial for these processes, highlighting their role in determining virulence and host range .

Physical and Chemical Properties Analysis

Physical Properties

The coat protein is typically stable under a range of environmental conditions but can be denatured by extreme temperatures or pH levels. Its molecular weight is approximately 35 kilodaltons.

Chemical Properties

Chemically, the coat protein is composed primarily of amino acids that contribute to its structural integrity and functional capabilities. It exhibits hydrophilic characteristics that facilitate interaction with other proteins during infection processes .

Applications

Scientific Uses

Research on the Papaya ringspot virus coat protein has significant implications for agricultural biotechnology:

  • Disease Management: Understanding its structure and function aids in developing resistant papaya varieties through genetic engineering.
  • Viral Diagnostics: The coat protein serves as a target for diagnostic assays to detect viral infections in crops.
  • Vaccine Development: Insights into its immunogenic properties can inform vaccine strategies against viral infections in plants.
Molecular Characterization of PRSV Coat Protein

Genomic Organization and Polyprotein Processing of PRSV

Papaya ringspot virus (PRSV), a member of the genus Potyvirus, possesses a positive-sense single-stranded RNA genome of approximately 10,326 nucleotides, excluding the poly(A) tail [2] [4]. The genome encodes a single large open reading frame (ORF) flanked by a 5′ untranslated region (UTR) with a conserved AAAUUCA sequence and a 3′ UTR terminating in a polyadenylate tract. This ORF translates into a polyprotein precursor of 3,344 amino acids (molecular weight ~380 kDa), which undergoes co- and post-translational proteolytic cleavage into 10 functional proteins [2] [4] [6].

Viral proteases (P1, HC-Pro, and NIa-Pro) execute polyprotein processing at specific cleavage sites:

  • Coat protein (CP) is liberated from the C-terminus of the polyprotein via NIa-Pro-mediated cleavage at the VYHE/SRGTD site (positions 10118–10120) [2] [4].
  • The mature CP has a calculated molecular weight of 35–36 kDa, though SDS-PAGE often shows smaller forms (33 kDa) due to alternative cleavage or degradation [4] [6].

Table 1: PRSV Polyprotein Components and Cleavage Products

ProteinSize (kDa)FunctionCleavage Site
P163Protease; host specificityAuto-cleavage
HC-Pro52Aphid transmission; RNA silencing suppressorP1/HC-Pro junction
P346Replication complex componentHC-Pro/P3 junction
CI72RNA helicase; cell-to-cell movementP3/6K1 junction
NIa48Genome-linked protein (VPg) and protease6K2/NIa junction
NIb59RNA-dependent RNA polymeraseNIa/NIb junction
CP35Capsid assembly; aphid transmissionNIb/CP junction

Structural and Functional Domains of the Coat Protein

The PRSV CP comprises 282–284 amino acids and exhibits three functional domains:

  • N-terminal region (aa 1–60): Highly variable, rich in lysine (K) and glutamic acid (E) repeats (e.g., KEKE motifs). This disordered domain is dispensable for capsid assembly but critical for aphid transmission and systemic movement [4] [6] [7].
  • Core region (aa 61–220): Forms the conserved eight-stranded β-barrel fold characteristic of potyviral CPs. Stabilizes virion structure via hydrophobic interactions [4] [6].
  • C-terminal region (aa 221–284): Surface-exposed, contains the DAG motif (positions 60–62 in core-adjusted numbering) essential for aphid transmission. Binds to the helper component protein (HC-Pro) during vector acquisition [4] [6].

The CP self-assembles into flexuous rod-shaped virions (760–800 nm long × 12 nm wide) with a central RNA-binding cavity. Cryo-EM studies reveal a helical symmetry with 8.9 CP subunits per turn [4] [10].

Table 2: Functional Domains of PRSV Coat Protein

DomainAmino Acid RangeKey MotifsBiological Role
N-terminal1–60KE repeatsAphid transmission; viral movement
Core61–220NoneVirion stability; RNA binding
C-terminal221–284DAG, WCIENHC-Pro interaction; vector specificity

Role of Coat Protein in Viral Replication, Movement, and Aphid Transmission

Replication

While PRSV CP is not directly involved in RNA replication, it protects viral RNA from nucleases by encapsidation. Deletion of the CP gene abolishes infectivity, indicating its role in maintaining genome integrity [4] [6].

Cell-to-Cell and Systemic Movement

  • The CP N-terminus mediates plasmodesmata binding, facilitating viral movement between cells. Mutations in KE repeats delay systemic infection [4] [5].
  • CP interacts with host proteins like papaya calreticulin (PaCRT) to modulate calcium signaling, potentially aiding intercellular transport [3].

Aphid Transmission

PRSV is transmitted non-persistently by aphids (e.g., Myzus persicae). This requires:

  • The DAG motif in CP.
  • HC-Pro, which acts as a "bridge" between CP and aphid stylet receptors [4] [6].Mutating DAG to DAS abolishes transmission without affecting virion assembly [4].

Comparative Analysis of PRSV-P and PRSV-W Coat Protein Variants

PRSV exists in two major strains:

  • PRSV-P: Infects papaya (Carica papaya) and cucurbits.
  • PRSV-W: Infects cucurbits only (e.g., squash, melon) [4] [6].

Sequence Variation and Host Specificity

CP sequences differ by 10–15% between PRSV-P and PRSV-W strains. Key determinants of papaya infectivity reside in:

  • Amino acid 147 (Thr in PRSV-P vs. Ala in PRSV-W).
  • Amino acid 184 (Gln in PRSV-P vs. Lys in PRSV-W) [4] [5].Chimeric studies confirm these residues govern papaya recognition [4].

Geographic Evolution and Recombination

  • Asian isolates (e.g., China, Bangladesh) show high CP diversity (up to 14% amino acid divergence). Bangladeshi isolates form a distinct phylogenetic clade with unique KE repeats [7].
  • In South China, recombinant PRSV-P isolates (27.1% of samples) evade resistance in transgenic papaya ‘Huanong No.1’ (expressing PRSV NIb gene). These isolates share only 84–93% CP identity with historical strains [5].

Table 3: PRSV Strain Comparison Based on Coat Protein

CharacteristicPRSV-PPRSV-WKey Residues
Host rangePapaya, cucurbitsCucurbits onlyThr¹⁴⁷, Gln¹⁸⁴ (PRSV-P)
CP size (aa)282–284280–283Variable N-terminus
DAG motifConservedConservedEssential for aphid transmission
Phylogenetic cladeGlobal diversityLimited to AmericasAsian isolates form distinct group

Transgenic Resistance Implications

CP-mediated RNA silencing underpins commercial transgenic papaya (e.g., ‘Rainbow’, ‘SunUp’). However, high CP variability in non-Hawaiian isolates compromises resistance:

  • Thai PRSV-P breaks Hawaiian CP-derived resistance due to <90% CP sequence homology [6].
  • Recombinant Chinese PRSV-P isolates overcome ‘Huanong No.1’ resistance via CP mutations [5].

Listed Compounds:

  • Papaya ringspot virus coat protein
  • Helper component protease (HC-Pro)
  • Nuclear inclusion protein b (NIb)
  • Cylindrical inclusion protein (CI)
  • Polyprotein

Properties

CAS Number

147037-47-6

Product Name

papaya ringspot virus coat protein

Molecular Formula

C6H8N2O3

Synonyms

papaya ringspot virus coat protein

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